3-Hydroxyretinoic acid
Description
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O3/c1-14(7-6-8-15(2)11-19(22)23)9-10-18-16(3)12-17(21)13-20(18,4)5/h6-11,17,21H,12-13H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-11+ |
InChI Key |
FRMQNYSFAZVOGJ-PIKGMIDQSA-N |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Synonyms |
13-cis-3-hydroxyretinoic acid 3-hydroxyretinoic acid |
Origin of Product |
United States |
Preparation Methods
One-Pot Coupling and Desulfonation Reactions
The foundational work by demonstrates a scalable method for synthesizing all-trans-retinoic acid via a one-pot reaction sequence. This approach utilizes a C₁₅ allylic disulfone intermediate (Chemical Formula 1) deprotonated with ≥4 equivalents of base (e.g., t-BuOK) at temperatures below -20°C. The resulting dianion reacts with C₅ halo-acids (D-1) or halo-esters (D-2) to form retinoic acid or its alkyl esters through concurrent coupling and desulfonation. Key parameters include:
| Parameter | Value | Impact on Yield/Stereochemistry |
|---|---|---|
| Base | t-BuOK (4.0 eq) | Ensures complete deprotonation |
| Temperature | -20°C → 60°C gradient | Controls reaction kinetics |
| Solvent | THF | Stabilizes reactive intermediates |
| Reaction Time | 3 h total | Maximizes conversion |
This method achieves 75% yield for all-trans-retinoic acid with >4:1 stereoselectivity at C₂. Adapting this protocol for 3-hydroxyretinoic acid would require introducing a hydroxyl group at the C₃ position, potentially through post-synthetic oxidation or hydroxylative cyclization.
Green Chemistry Innovations for 3-Hydroxy-Fatty Acid Analogues
Oxa-Michael Addition and Baeyer-Villiger Oxidation
Frontiers in Chemistry reports a solvent-minimized synthesis of (R)-3-hydroxy-decanoic acid using levoglucosenone (LGO) as a chiral pool starting material. The critical steps include:
-
Oxa-Michael addition of water to LGO at 25°C (75% yield)
-
Baeyer-Villiger oxidation using H₂O₂/LiNbMoO₆ catalyst system
-
Cross-metathesis homologation to extend the carbon chain
This sequence demonstrates that enzymatic-like stereocontrol can be achieved without traditional protecting groups. For 3-hydroxyretinoic acid synthesis, replacing decanoic acid's aliphatic chain with retinoic acid's conjugated polyene system would require careful optimization of metathesis catalysts to preserve double bond geometry.
Analytical and Purification Techniques
Chromatographic Resolution of Isomers
Reverse-phase HPLC methods developed for retinoic acid isomers () achieve baseline separation using:
-
Column : C₁₈ stationary phase
-
Mobile Phase : MeOH/H₂O (85:15) + 0.1% formic acid
-
Detection : UV-Vis at 350 nm
Application to 3-hydroxyretinoic acid would require modifying eluent polarity to account for the additional hydroxyl group's hydrophilicity.
Q & A
Q. How to formulate hypothesis-driven questions for structure-activity relationship (SAR) studies of 3-Hydroxyretinoic acid derivatives?
- Answer : Start with computational docking to predict binding affinities for retinoid receptors. Synthesize derivatives with targeted modifications (e.g., carboxyl group esterification) and test in functional assays. Use QSAR models to correlate structural features with activity .
Methodological Guidelines
- Data Interpretation : Compare results with prior studies by aligning experimental conditions (e.g., cell type, assay duration). Highlight discrepancies in discussion sections and propose mechanistic hypotheses .
- Reproducibility : Archive raw data (spectra, chromatograms) in public repositories (e.g., Zenodo). Provide detailed supplementary methods, including equipment model numbers and software settings .
- Ethical Compliance : Declare ethics approvals for animal/human studies and include data availability statements. Use anonymized datasets for public sharing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
